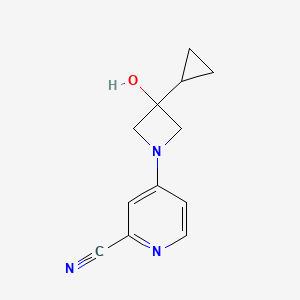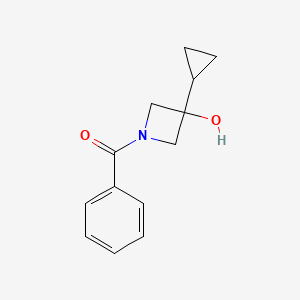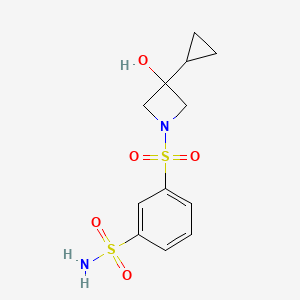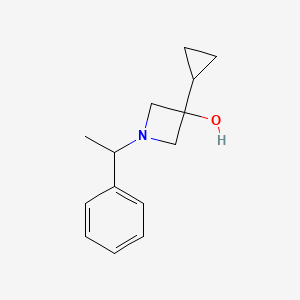
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile, also known as CHPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmacological agent. CHPC belongs to the class of azetidine derivatives and is known to exhibit a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use as a treatment for neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of neurotransmitter activity in the brain. These effects make 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile a promising candidate for further research in the fields of pharmacology and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile is its potent activity against certain types of cancer cells, which makes it a promising candidate for further research in the field of oncology. However, 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile also has some limitations when it comes to lab experiments, such as its low solubility in water and its relatively high toxicity in certain cell lines. These limitations need to be taken into account when designing experiments involving 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile.
Direcciones Futuras
There are several potential future directions for research involving 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile. One possible direction is to investigate the use of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile as a treatment for other types of cancer, such as breast cancer and lung cancer. Another potential direction is to explore the use of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile as a treatment for other neurodegenerative diseases, such as Parkinson's and Huntington's. Additionally, further research is needed to fully understand the mechanism of action of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile and to identify any potential side effects or toxicity issues that may arise with its use.
Métodos De Síntesis
The synthesis of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile involves the reaction between 3-cyclopropyl-3-hydroxyazetidin-1-amine and 2-chloropyridine-4-carbonitrile in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile is in the field of pharmacology, where it has been shown to exhibit potent activity against certain types of cancer cells. 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's.
Propiedades
IUPAC Name |
4-(3-cyclopropyl-3-hydroxyazetidin-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-6-10-5-11(3-4-14-10)15-7-12(16,8-15)9-1-2-9/h3-5,9,16H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQZDTFJXLUQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)C3=CC(=NC=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)

![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)
![2-[1-(4-Carbamoylphenyl)sulfonylpyrrolidin-3-yl]acetic acid](/img/structure/B7581804.png)
![2-[1-(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7581805.png)



